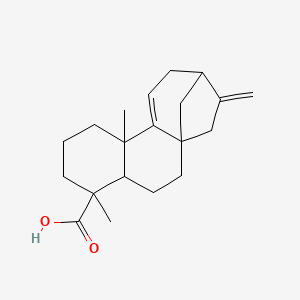

Kaura-9(11),16-dien-18-oic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-13-11-20-10-7-15-18(2,16(20)6-5-14(13)12-20)8-4-9-19(15,3)17(21)22/h6,14-15H,1,4-5,7-12H2,2-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIPNPHMQGDUBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2=CCC(C3)C(=C)C4)(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of Kaurane Diterpenoids

Primary Precursors: Mevalonate (B85504) Pathway and Geranylgeranyl Diphosphate (B83284)

The journey to Kaura-9(11),16-dien-18-oic acid begins with the mevalonate (MVA) pathway, an essential metabolic route in eukaryotes, archaea, and some bacteria. wikipedia.orgnih.gov This pathway is responsible for producing the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.orgbeilstein-journals.org These C5 units are the fundamental components for the synthesis of a vast array of isoprenoids, including diterpenoids. nih.gov

Through a series of condensation reactions, IPP and DMAPP are sequentially assembled to form the 20-carbon precursor, geranylgeranyl diphosphate (GGPP). nih.govnih.gov GGPP is the universal precursor for all plant diterpenes and stands at a critical metabolic branch point, directing carbon flux towards the synthesis of a multitude of diterpenoid natural products. nih.govnih.govacs.org

Cyclization and Skeleton Formation: Role of Kaurene Synthase

The formation of the characteristic tetracyclic kaurane (B74193) skeleton from the linear GGPP molecule is a pivotal step catalyzed by a pair of diterpene synthases (diTPSs): copalyl diphosphate synthase (CPS) and ent-kaurene (B36324) synthase (KS). researchgate.netnih.govresearchgate.net

The process is initiated by CPS, a class II diTPS, which catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). acs.orgnih.govfrontiersin.org This reaction establishes the initial stereochemistry of the molecule. nih.gov

Subsequently, a class I diTPS, ent-kaurene synthase (KS), takes over. nih.govfrontiersin.org It facilitates a more complex series of reactions involving the ionization of the diphosphate group from ent-CPP, followed by further cyclization and rearrangement to create the tetracyclic diterpene skeleton, ent-kaurene. wikipedia.orgmaxapress.com This two-step cyclization is a committed step in the biosynthesis of gibberellins (B7789140) and other kaurane-related diterpenoids. duke.edu

Oxidative Modifications and Functional Group Introduction: Cytochrome P450 Enzymes

Once the foundational ent-kaurene skeleton is formed, it undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). researchgate.netuniprot.org These enzymes are crucial for introducing functional groups, such as hydroxyl and carboxyl groups, which significantly diversify the chemical structures and biological activities of the kaurane diterpenoids. youtube.com These membrane-bound enzymes typically require an NADPH-cytochrome P450 reductase for their activity. nih.gov

Ent-Kaurene Oxidase (KO) Activity and its Role in this compound Formation

A key enzyme in this oxidative phase is ent-kaurene oxidase (KO), a member of the CYP701 family of cytochrome P450 enzymes. nih.govnih.gov KO is a multifunctional enzyme that catalyzes the sequential three-step oxidation of the C-19 methyl group of ent-kaurene to form ent-kaurenoic acid. nih.govnih.govplos.org This process proceeds through the intermediates ent-kaurenol (B36349) and ent-kaurenal. plos.org While the formation of ent-kaurenoic acid is a well-established pathway, the precise enzymatic steps leading to this compound are less defined but are understood to involve further modifications of the kaurane skeleton. The introduction of the double bond at the 9(11) position is a critical step in its specific biosynthesis.

Gene Expression and Regulation of Biosynthetic Enzymes

The biosynthesis of kaurane diterpenoids is a tightly regulated process, with the expression of the encoding genes being a key control point. The genes for CPS and KS, the initial enzymes in the pathway, are localized in the plastids and their expression is highly regulated in specific tissues and during different developmental stages. duke.edu For instance, studies in Ilex latifolia have shown that the ent-kaurene synthase gene (IlKS) exhibits the highest transcript levels in the roots, suggesting this as a primary site of ent-kaurene biosynthesis. maxapress.com

Similarly, the expression of cytochrome P450 genes, such as those encoding ent-kaurene oxidase, is also subject to regulation. Overexpression of the KO cDNA in Arabidopsis has been shown to confer resistance to chemical inhibitors of this enzyme, indicating that the level of enzyme expression can directly impact the metabolic flux through the pathway. oup.com Furthermore, various environmental and hormonal signals can influence the transcription of these biosynthetic genes, thereby modulating the production of kaurane diterpenes in response to changing conditions. nih.gov

Biogenetic Relationship with Other Kaurane Diterpenes (e.g., Kaurenoic Acid, Monoginoic Acid)

This compound is part of a large family of structurally related kaurane diterpenes that share a common biosynthetic origin. nih.gov The central intermediate, ent-kaurenoic acid, serves as a precursor not only for gibberellins but also for a wide variety of other kaurane derivatives. nih.govwikipedia.org

The structural diversity within the kaurane family arises from various enzymatic modifications of the basic skeleton, including oxidations, hydroxylations, and rearrangements. frontiersin.org For example, the enzyme ent-kaurenoic acid oxidase (KAO), another cytochrome P450, catalyzes the conversion of ent-kaurenoic acid to GA12, a key step in gibberellin biosynthesis. pnas.orgnih.gov Other modifications, such as the hydroxylation at different positions of the kaurane ring, lead to compounds like monoginoic acid and other hydroxylated derivatives, often through the action of specific cytochrome P450 enzymes or other oxygenases. mdpi.com The biogenetic relationship between these compounds is a clear example of how a limited number of core biosynthetic pathways can be elaborated to generate a vast chemical diversity.

Intermediates and Branching Pathways in this compound Biosynthesis

The biosynthesis of this compound involves a series of key intermediates and branching points that divert metabolic flow from the central gibberellin pathway.

Key Intermediates and Branching Points:

| Intermediate | Enzyme(s) | Role in Pathway |

| ent-Kaurene | ent-Kaurene Synthase | The foundational tetracyclic hydrocarbon skeleton. |

| ent-Kaurenol | ent-Kaurene Oxidase (KO) | The first oxidation product of ent-kaurene at C-19. |

| ent-Kaurenal | ent-Kaurene Oxidase (KO) | The second oxidation product of ent-kaurene at C-19. |

| ent-Kaurenoic Acid | ent-Kaurene Oxidase (KO) | A major branch point, precursor to gibberellins and other kauranes. nih.gov |

| Unknown Intermediate | Putative Desaturase/Oxidase | Responsible for the formation of the C9-C11 double bond. |

The pathway to this compound likely diverges from the main gibberellin pathway after the formation of ent-kaurene or ent-kaurenoic acid. The introduction of the double bond between carbons 9 and 11 is a critical branching reaction, likely catalyzed by a specific desaturase or oxidase that has yet to be fully characterized. This modification prevents further metabolism down the canonical gibberellin pathway and channels the intermediate towards the synthesis of this compound and related compounds.

Structural Elucidation and Conformational Analysis

Solution-State Conformation and Dynamics (e.g., NOE Measurements)

The conformation of kaurane (B74193) diterpenoids in solution is critical for understanding their chemical reactivity and biological activity. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy are powerful tools for determining the spatial proximity of atoms and thus elucidating the three-dimensional structure and relative configuration of these molecules in a solution state researchgate.net.

For complex polycyclic molecules like Kaura-9(11),16-dien-18-oic acid, NOE measurements help to establish the stereochemistry at various chiral centers. For instance, in related kaurane diterpenoids, NOESY experiments have been instrumental in determining the configurations of substituents at positions like C-4 and C-16 researchgate.net. Correlations observed in a NOESY spectrum, such as those between specific protons (e.g., H-15 and H-17a), can define the orientation of functional groups, which is essential for a complete structural assignment researchgate.net. The analysis of these through-space correlations provides definitive evidence for the molecule's preferred conformation in solution.

While specific NOE data for this compound is not detailed in the provided search results, the methodology is standard for this class of compounds. The data from such experiments would typically be presented in a table format to summarize the key correlations that confirm the molecular structure.

Table 1: Illustrative NOE Correlations for a Kaurane Skeleton This table is a representative example based on common analysis of related compounds.

| Irradiated Proton | Observed NOE | Inferred Proximity |

|---|---|---|

| H-20 (CH₃) | H-1, H-5, H-9 | Confirms spatial relationship in the A/B ring junction |

| H-18 (CH₃) | H-3, H-5 | Establishes stereochemistry at C-4 |

| H-9 | H-15 | Indicates the conformation of the C-ring |

Absolute Configuration Assignment (e.g., Optical Rotation, ECD)

The absolute configuration of a chiral molecule can be determined using chiroptical methods like optical rotation (OR) and electronic circular dichroism (ECD) researchgate.net. For kaurane diterpenoids, optical rotation has been a key factor in assigning the correct enantiomeric form.

The absolute configuration of compounds related to this compound has been assigned based on optical rotation measurements researchgate.net. A significant observation within the ent-kaurane diterpene series is the influence of the C9–C11 double bond on the specific rotation value. Typically, most ent-kaurane diterpenes show negative optical rotation values researchgate.net. However, the presence of this endocyclic double bond, as seen in this compound (also known as grandiflorenic acid), leads to a characteristic positive optical rotation researchgate.net.

Research has shown that the sequential hydrogenation of the double bonds in grandiflorenic acid leads to dramatic shifts in optical rotation, confirming the profound impact of these structural features on the molecule's chiroptical properties researchgate.net. This phenomenon is directly linked to conformational changes induced by the C9–C11 double bond researchgate.net.

Table 2: Optical Rotation of Grandiflorenic Acid and its Hydrogenated Derivatives

| Compound | Structural Feature | Specific Optical Rotation ([α]D) |

|---|---|---|

| Grandiflorenic acid | C9–C11 and C16–C17 double bonds | +38° |

| Dihydrograndiflorenic acid | C9–C11 double bond | +43° |

| Tetrahydrograndiflorenic acid | Saturated skeleton | -80° |

Source: Based on data from Piozzi et al., 1972, as cited in reference researchgate.net.

Comparative Structural Analysis with Related Kaurane Diterpenoids

The structure of this compound is a variation of the fundamental kaurane skeleton, a tetracyclic diterpenoid framework mdpi.comfrontiersin.org. Its most defining feature, when compared to more common kauranes like kaurenoic acid (ent-kaur-16-en-19-oic acid), is the presence of the endocyclic double bond at the C9–C11 position researchgate.netnih.gov.

The kaurane family is extensive, with numerous derivatives resulting from oxidations, hydroxylations, and other modifications at various positions of the carbon skeleton mdpi.comresearchgate.netscienceopen.com. These modifications create a wide diversity of related compounds, each with unique structural and, consequently, functional properties.

Table 3: Structural Comparison of this compound and Kaurenoic Acid

| Feature | This compound | Kaurenoic Acid |

|---|---|---|

| Synonym | Grandiflorenic acid | ent-Kaur-16-en-19-oic acid |

| Key Structural Feature | Double bond at C9–C11 | Saturated at C9 and C11 |

| B-Ring Conformation | Boat or Twist-Boat researchgate.net | Chair researchgate.net |

| Typical Optical Rotation | Positive (+) researchgate.net | Negative (-) |

Chemical Synthesis and Semi Synthesis Methodologies

Total Synthetic Routes to the Kaurane (B74193) Skeleton

The total synthesis of the kaurane skeleton is a significant challenge due to its complex, bridged polycyclic system. Over the years, various strategies have been developed to construct this tetracyclic framework.

Convergent synthesis strategies are often employed for complex molecules like kauranes as they allow for the independent synthesis of key fragments that are later joined together. This approach can be more efficient and flexible than a linear synthesis.

A notable convergent approach involves the assembly of two major fragments to construct the core skeleton, which can be particularly useful for accessing structurally diverse analogues. nih.gov For instance, the synthesis of principinol D, a rearranged kaurane diterpenoid, utilized a convergent fragment coupling strategy where the central seven-membered ring was formed at a late stage. nih.govnih.govresearchgate.net This strategy isolates the two main clusters of stereocenters, facilitating their controlled installation. nih.gov

Key intermediates in kaurane synthesis often feature the characteristic bicyclo[3.2.1]octane system. The construction of this motif is a pivotal step in many synthetic routes. Some strategies focus on creating this system early on, while others install it at a later stage. unizg.hr For example, a synthesis of steviol, a related kaurane diterpene, involved the use of "overbred intermediates" which, through controlled fragmentation, yielded the desired bicyclo[3.2.1]octane core. nih.govnih.gov Steviol itself is a crucial intermediate in the biosynthesis of other kauranoids. researchgate.net

Another convergent strategy for ent-kaurane diterpenoids involves a Hoppe's homoaldol reaction between a cyclohexenyl carbamate (B1207046) and an aldehyde, followed by an intramolecular Mukaiyama-Michael-type reaction to form the tetracyclic core. unizg.hrresearchgate.net This method was successfully applied to the first asymmetric total syntheses of highly oxidized ent-kaurane diterpenoids like Lungshengenin D. unizg.hrresearchgate.net

Table 1: Examples of Convergent Synthetic Strategies for Kaurane Skeletons

| Target Compound/Skeleton | Key Fragments/Intermediates | Key Reactions | Reference |

| Principinol D | Bicyclo[3.2.1]octane fragment and a cyclopentyl aldehyde fragment | Ni-catalyzed α-vinylation, SmI2-mediated reductive cyclization | nih.govnih.govresearchgate.net |

| Lungshengenin D | Cyclohexenyl carbamate and an aldehyde | Hoppe's homoaldol reaction, Mukaiyama-Michael reaction | unizg.hrresearchgate.net |

| Steviol | Polyene precursor | Polyene cyclization, controlled fragmentation of overbred intermediates | nih.govnih.gov |

| Sculponin U | Silyl (B83357) enolate | Radical cascade cyclization, Diels-Alder reaction | researchgate.net |

Achieving the correct stereochemistry is paramount in the synthesis of natural products. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. The Corey group published an enantioselective synthetic route for (±)-atractyligenin with an enantiomeric excess of over 87%. nih.gov

Several strategies have been developed for the enantioselective synthesis of kauranes. One approach utilizes a chiral pool starting material, a readily available enantiomerically pure natural product. Another common method involves the use of chiral catalysts or auxiliaries to control the stereochemistry of key bond-forming reactions.

For example, an enantioselective total synthesis of C-19 oxygenated enmein-type ent-kauranoids was achieved using a nickel-catalyzed decarboxylative cyclization/radical-polar crossover/C-acylation cascade. researchgate.net In another instance, the asymmetric total synthesis of (+)-lungshengenin D was accomplished using a Hoppe's homoaldol reaction and an intramolecular Mukaiyama-Michael reaction. unizg.hrresearchgate.net The Stoltz's Pd-catalyzed asymmetric allylic alkylation has also been employed as a key step in the synthesis of chiral building blocks for ent-kauranes. unizg.hr

Semi-synthetic Transformations from Kaura-9(11),16-dien-18-oic Acid

Semi-synthesis, which starts from a readily available natural product, is an attractive alternative to total synthesis for producing derivatives. This compound and related kaurane diterpenes, which can be isolated in significant quantities from certain plants, serve as valuable starting materials for the synthesis of new derivatives. nih.govmdpi.com

The carboxylic acid at the C-18 position of this compound is a common site for chemical modification. Esterification is a straightforward transformation that can be used to produce a variety of derivatives with potentially altered biological activities. For example, methyl esters of kauranoic acids are frequently prepared for further synthetic manipulations or biological testing. nih.gov The esterification of kaurane acids has been achieved using standard methods. researchgate.net

Reduction of the carboxylic acid or its ester derivative can provide access to the corresponding alcohol, methyl ent-17-hydroxykauran-19-oate, which can be a precursor for further oxidation products. nih.gov

The kaurane skeleton offers several positions for selective functionalization. The double bonds at C-9(11) and C-16(17) are reactive sites for various transformations. For instance, the exocyclic double bond can be subjected to allylic oxidation. Treatment of methyl ent-kaur-16-en-19-oate (B1264744) with lead tetra-acetate resulted in the formation of acetylated products at the C-15 and C-17 positions. nih.gov

Fungal biotransformations have also been extensively used to introduce hydroxyl groups at various positions of the kaurane skeleton with high regio- and stereoselectivity. mdpi.com This method provides access to a wide range of oxygenated derivatives that are difficult to obtain through conventional chemical synthesis. mdpi.com For example, hydroxylations at C-11 and C-12 have been achieved using this method. mdpi.comresearchgate.net

Strategic Methodologies and Reactions Utilized (e.g., Diels-Alder, Homoaldol, Mukaiyama-Michael)

The construction of the complex polycyclic kaurane framework relies on a toolbox of powerful chemical reactions.

The Diels-Alder reaction , a [4+2] cycloaddition, is a highly effective method for forming six-membered rings and has been a cornerstone in the synthesis of many natural products, including kauranes. wikipedia.orgorganic-chemistry.orgrsc.org It allows for the rapid construction of the B and C rings of the kaurane skeleton. magtech.com.cn For instance, an intramolecular Diels-Alder reaction was a key step in the total synthesis of (−)-glaucocalyxin A, a highly oxidized ent-kaurane diterpenoid. rsc.org Inverse-electron-demand hetero-Diels-Alder (IED HDA) reactions have also been employed to construct dihydropyran rings fused to the A-ring of the kaurane scaffold. nih.govrsc.org

The homoaldol reaction , specifically the Hoppe's homoaldol reaction, has been utilized in a convergent approach to the tetracyclic core of ent-kaurane diterpenoids. unizg.hrresearchgate.net This reaction, involving the addition of a metallated carbamate to an aldehyde, sets the stage for subsequent cyclizations to build the ring system.

The Mukaiyama-Michael reaction , a conjugate addition of a silyl enol ether to an α,β-unsaturated carbonyl compound, is another powerful tool in the synthesis of kauranes. princeton.eduacs.orgwikipedia.org An intramolecular Mukaiyama-Michael-type reaction was a key step in a convergent synthesis of the ent-kaurane core, leading to the formation of the tetracyclic structure. unizg.hr This reaction is often catalyzed by a Lewis acid and can be performed enantioselectively. princeton.edursc.org

Table 2: Key Reactions in Kaurane Synthesis

| Reaction | Description | Application in Kaurane Synthesis | Reference |

| Diels-Alder Reaction | [4+2] cycloaddition between a conjugated diene and a dienophile. | Construction of the B and C rings of the kaurane skeleton. | wikipedia.orgorganic-chemistry.orgrsc.orgmagtech.com.cnrsc.org |

| Homoaldol Reaction | Addition of a homoenolate equivalent to a carbonyl compound. | Convergent synthesis of the tetracyclic kaurane core. | unizg.hrresearchgate.net |

| Mukaiyama-Michael Reaction | Conjugate addition of a silyl enol ether to an α,β-unsaturated carbonyl. | Intramolecular cyclization to form the tetracyclic kaurane skeleton. | unizg.hrprinceton.eduacs.orgwikipedia.org |

Derivatization and Biotransformation Studies

Chemical Derivatization for Analog Generation

Chemical synthesis provides a direct route to generating analogs of kaurane (B74193) diterpenes. Starting from the related compound, kaurenoic acid, new oxidized ent-kaurane and ent-norkaurane derivatives have been synthesized. nih.gov One approach involves the oxidation of methyl ent-17-hydroxykauran-19-oate, which can be derived from kaurenoic acid, to produce a variety of structurally modified compounds. nih.gov This highlights the utility of the kaurane skeleton as a template for creating diverse chemical entities for further investigation.

Biotransformation by Microbial Systems

The use of microorganisms, particularly fungi, is a widespread and effective strategy for the structural diversification of kaurane diterpenes. nih.govresearchgate.netsemanticscholar.org Fungal systems possess a rich arsenal (B13267) of enzymes, such as cytochrome P-450 monooxygenases, capable of catalyzing a wide range of reactions, including hydroxylations and ring rearrangements. nih.govmdpi.com This approach is valued for its ability to produce more polar derivatives from often sparingly functionalized natural diterpenes. nih.govresearchgate.net

A variety of fungal species have been successfully employed to transform kaurane diterpenes. Among the most studied are those from the Gibberella fujikuroi complex, which are known producers of diterpenes themselves and possess the necessary enzymatic machinery for their modification. nih.govmdpi.com Since kaurane diterpenes are intermediates in the biosynthesis of gibberellins (B7789140) in these fungi, they are readily metabolized. mdpi.com

Other fungi, such as Rhizopus species (e.g., Rhizopus nigricans or Rhizopus stolonifer) and Aspergillus niger, are also effective biocatalysts for these transformations. nih.govmdpi.comresearchgate.netnih.gov For instance, incubation of kaurenoic acid with Rhizopus stolonifer has been shown to yield various hydroxylated derivatives. nih.gov Similarly, Aspergillus niger can introduce hydroxyl groups at multiple positions on the kaurane skeleton. researchgate.netnih.gov

| Fungus | Substrate | Key Transformations | Reference |

| Gibberella fujikuroi | ent-kaurenoic acid and derivatives | Hydroxylation (e.g., at C-7β, C-11α), Ring B contraction | nih.govnih.govacs.org |

| Rhizopus nigricans | ent-18-acetoxykaur-15-en-7-one | Hydroxylation | mdpi.com |

| Aspergillus niger | ent-kaur-16-en-19-oic acid | Dihydroxylation (e.g., at C-1β, C-7α, C-11β) | nih.gov |

| Psilocybe cubensis | ent-kaur-16-en-19-oic acid | Hydroxylation (e.g., at C-11α, C-12α, C-16β, C-17) | nih.gov |

Hydroxylation is the most common transformation observed in the fungal metabolism of kaurane diterpenes, with nearly all carbon atoms of the skeleton being potential targets. researchgate.netsemanticscholar.orgnih.gov These reactions are often highly valuable as they can lead to derivatives with increased biological activity. nih.govresearchgate.net

The most frequently hydroxylated positions appear to be C-7 and C-11. nih.govmdpi.com Fungal enzymes often exhibit remarkable regio- and stereoselectivity, introducing hydroxyl groups in either the α- or β-position. nih.gov For example, biotransformation of certain ent-kauranes by Gibberella fujikuroi can produce selective hydroxylation at the ent-7β and ent-11α positions. nih.gov Similarly, Aspergillus niger has been reported to hydroxylate ent-kaur-16-en-19-oic acid at the C-7α and C-11β positions. nih.gov

Hydroxylation at other sites, such as C-15, has also been studied. Experiments with a mutant of Gibberella fujikuroi showed that the presence of a hydroxyl group at C-15 did not inhibit the 7β-hydroxylase activity, leading to the formation of 7β,15-dihydroxy derivatives. nih.govacs.orgacs.org

The microbial biotransformation of kaurane diterpenes consistently yields a variety of novel oxygenated derivatives. These products often feature multiple hydroxyl groups or other oxygen-containing functionalities.

For example, feeding experiments with 15α-hydroxy-ent-kaurenoic acid and 15β-hydroxy-ent-kaurenoic acid to a Gibberella fujikuroi mutant resulted in the production of 7β,15α-dihydroxykaurenolide, 7β,15α-dihydroxy-ent-kaurenoic acid, 7β,15β-dihydroxy-ent-kaurenoic acid, and 7β,15β-dihydroxykaurenolide. nih.govacs.org The incubation of ent-kaur-16-en-19-oic acid with Psilocybe cubensis yielded ent-16β,17-dihydroxy-kauran-19-oic acid, as well as the novel metabolites ent-12α,16β,17-trihydroxy-kauran-19-oic acid and ent-11α,16β,17-trihydroxy-kauran-19-oic acid. nih.gov Furthermore, transformation with Aspergillus niger led to the isolation of ent-7α,11β-dihydroxy-kaur-16-en-19-oic acid and ent-1β,7α-dihydroxy-kaur-16-en-19-oic acid. nih.gov

| Substrate | Microorganism | Novel Oxygenated Derivatives Formed | Reference |

| 15α-hydroxy-ent-kaurenoic acid | Gibberella fujikuroi (SG138 mutant) | 7β,15α-dihydroxykaurenolide, 7β,15α-dihydroxy-ent-kaurenoic acid | nih.govacs.org |

| 15β-hydroxy-ent-kaurenoic acid | Gibberella fujikuroi (SG138 mutant) | 7β,15β-dihydroxy-ent-kaurenoic acid, 7β,15β-dihydroxykaurenolide | nih.govacs.org |

| ent-kaur-16-en-19-oic acid | Psilocybe cubensis | ent-16β,17-dihydroxy-kauran-19-oic acid, ent-12α,16β,17-trihydroxy-kauran-19-oic acid, ent-11α,16β,17-trihydroxy-kauran-19-oic acid | nih.gov |

| ent-kaur-16-en-19-oic acid | Aspergillus niger | ent-7α,11β-dihydroxy-kaur-16-en-19-oic acid, ent-1β,7α-dihydroxy-kaur-16-en-19-oic acid | nih.gov |

Besides hydroxylation, fungal biotransformations can induce other significant structural changes in the kaurane skeleton, most notably ring rearrangements. nih.govresearchgate.netsemanticscholar.orgnih.gov In fungi from the Gibberella fujikuroi complex, kaurane diterpenes can be hydroxylated at C-7, which is followed by a rearrangement involving the contraction of ring B and the extrusion of C-7. mdpi.com This process transforms the tetracyclic kaurane skeleton into the characteristic five-membered ring structure of gibberellins. mdpi.com However, certain substitutions on the kaurane nucleus can obstruct this enzymatic ring contraction. For instance, a hydroxyl group at C-15 was found to prevent the conversion of ent-kaurenoids to gibberellins in the SG138 strain of G. fujikuroi. nih.govacs.orgacs.org

Enzymatic Transformations in Vitro

Studying the specific enzymes responsible for the biotransformation of kaurane diterpenes provides deeper insight into the metabolic pathways. A key enzyme in gibberellin biosynthesis is kaurenoic acid hydroxylase, which converts ent-kaurenoic acid to ent-7α-hydroxykaurenoic acid. nih.gov This enzyme, isolated from Gibberella fujikuroi in a cell-free system, was characterized as a cytochrome P-450-dependent monooxygenase that requires O₂ and NADPH for its activity. nih.gov

Similarly, the enzyme ent-kaurenoic acid oxidase, a member of the CYP88A subfamily of cytochrome P450 enzymes, catalyzes the three steps from ent-kaurenoic acid to GA₁₂. nih.gov In vitro metabolism studies using rat and human liver microsomes have also been conducted to characterize the biotransformation of kaurenoic acid, indicating that it is extensively metabolized, likely by cytochrome P450 enzymes. scielo.br These in vitro systems are crucial for understanding the mechanisms of biotransformation and for producing specific metabolites for further study. nih.gov

Structure Activity Relationship Sar Studies

Influence of Core Kaurane (B74193) Skeleton Modifications on Biological Activity

The tetracyclic kaurane skeleton serves as the fundamental scaffold for this class of diterpenes. It consists of a perhydrophenanthrene unit (rings A, B, and C) fused with a cyclopentane (B165970) unit (D ring). nih.gov Modifications to this core structure can significantly impact biological activity.

The broad spectrum of biological activities exhibited by kaurane diterpenes has spurred numerous studies involving structural modifications of the kaurane skeleton to develop new, potentially bioactive substances. nih.gov These transformations are achieved through both chemical and microbiological methods. nih.gov Structural diversity within the kaurane family often arises from changes to the parent skeleton, such as bond cleavages, oxidation, intramolecular cyclization, or structural rearrangements. frontiersin.org

For instance, the synthesis of various oxidized ent-kaurane and ent-norkaurane derivatives has been accomplished starting from kaurenoic acid. nih.gov Additionally, oxidative rearrangement of ent-17-norkauran-16-one using thallium trinitrate has yielded several rearranged derivatives. nih.gov The synthesis of a pentacyclic lactone structurally related to the kaurane skeleton has also been reported, highlighting the diverse structural possibilities. nih.gov These studies underscore the importance of the intact kaurane framework and demonstrate that even subtle changes can lead to significant shifts in biological profiles.

Role of Double Bond Positions and Stereochemistry (e.g., C9(11) and C16)

The position and stereochemistry of double bonds within the kaurane skeleton are critical determinants of biological activity. The double bond at the C16-C17 position (an exocyclic methylene (B1212753) group) is a common feature in many bioactive kaurane diterpenes. The loss of unsaturation at C-16 and C-17 generates the ent-kaurane carboskeleton. frontiersin.org

The stereochemistry at various chiral centers of the kaurane skeleton also plays a pivotal role. The nomenclature ent-kaurane denotes an inversion of stereochemistry at all chiral centers compared to the kaurane configuration. nih.gov Specifically, ent-kauranes differ from kauranes by the inversion of carbon configurations at C-5, C-9, and C-10. mdpi.com The majority of naturally occurring and bioactive kauranes belong to the ent-series, which are characterized by negative values for specific optical rotation. nih.gov

Impact of Carboxylic Acid Group (C-18/C-19) and Esterification

The presence and nature of a substituent at the C-18 or C-19 position, typically a carboxylic acid group, significantly influence the biological activity of kaurane diterpenes. For Kaura-9(11),16-dien-18-oic acid, the carboxylic acid is at the C-18 position.

The following table summarizes the impact of modifications at the C-18/C-19 position on the biological activity of select kaurane derivatives.

| Compound | Modification at C-18/C-19 | Biological Activity |

| Kaurenoic acid | C-19 Carboxylic acid | Trypanocidal, anti-inflammatory, antibacterial, antifungal |

| Methyl kaurenoate | C-19 Methyl ester | Trypanocidal |

| Sigesbeckin A | C-19 Carboxylic acid, C-18 acetylated | Antibacterial (MIC = 64 µg/mL against MRSA and VRE) |

Effects of Hydroxylation and Other Oxygen-Containing Functional Groups on Activity (e.g., C-3, C-12, C-15)

The introduction of hydroxyl groups and other oxygen-containing functionalities at various positions on the kaurane skeleton can dramatically alter biological activity. The position, number, and stereochemistry of these groups are critical.

Hydroxylation at C-3, for example, has been shown to be important for certain activities. In a study of kaurane-type diterpenes as inhibitors of Leishmania pteridine (B1203161) reductase I, a 3α-hydroxy group was a feature of some of the more active compounds. nih.gov Specifically, ent-3-α-hydroxy-kaur-16-en-18-ol exhibited significant in vitro activity against Plasmodium falciparum and Leishmania donovani. nih.gov

The presence of other oxygen-containing groups, such as carbonyls and epoxides, also modulates activity. For instance, the synthesis of various oxidized ent-kaurane derivatives has been a strategy to explore new bioactive compounds. nih.gov

Stereochemical Considerations and Enantiomeric Activity Differences

Stereochemistry is a fundamental aspect of the structure-activity relationships of kaurane diterpenes. As previously mentioned, the vast majority of biologically active kauranes belong to the ent-enantiomeric series. nih.gov The "ent" prefix signifies an inversion of stereochemistry at key chiral centers (C-5, C-9, C-10) relative to the kaurane scaffold. mdpi.com

This enantiomeric preference highlights the stereospecificity of the interactions between these compounds and their biological targets, such as enzymes and receptors. The precise three-dimensional arrangement of atoms in the ent-kaurane structure is crucial for optimal binding and subsequent biological response.

The total synthesis of kaurane diterpenes has further underscored the importance of stereochemistry. For example, an enantioselective synthetic route was developed for (±)-atractyligenin, allowing for the preparation of the naturally occurring enantiomer with high enantiomeric excess. nih.gov

Computational and Molecular Docking Studies (e.g., with iNOS)

Computational methods, particularly molecular docking, have become invaluable tools for elucidating the structure-activity relationships of kaurane diterpenes. These studies provide insights into the potential binding modes of these compounds with their molecular targets, helping to explain their biological activities.

Molecular docking studies have been employed to investigate the interaction of kaurane diterpenes with various enzymes, including inducible nitric oxide synthase (iNOS). frontiersin.orgresearchgate.net For instance, some ent-kaurane diterpenoids have been shown to inhibit the production of nitric oxide (NO) by downregulating the expression of iNOS. nih.gov Docking simulations revealed that these compounds can fit into the active site of iNOS, and the calculated binding energies correlate with their inhibitory activity. researchgate.net

In another study, molecular docking was used to identify kauren-19-oic acids as having significant structural features for the inhibition of Leishmania major pteridine reductase I (PTR1). nih.gov These computational approaches not only help to rationalize observed biological data but also guide the design of new, more potent inhibitors.

The following table presents a selection of kaurane diterpenes and their reported interactions with iNOS based on computational and experimental studies.

| Compound | Reported Interaction with iNOS |

| Xerophilusin A | Inhibits LPS-induced NO production and iNOS mRNA production. |

| Xerophilusin B | Inhibits LPS-induced NO production and iNOS mRNA production. |

| Longikaurin B | Inhibits LPS-induced NO production and iNOS mRNA production. |

| Xerophilusin F | Inhibits LPS-induced NO production and iNOS mRNA production. |

Analytical Methodologies for Isolation and Quantification

Extraction and Fractionation Techniques from Botanical Sources

The initial step in isolating Kaura-9(11),16-dien-18-oic acid, also known as grandiflorenic acid, from plant sources like Wedelia trilobata or Adenostemma lavenia involves solvent extraction. researchgate.netmdpi.com The choice of solvent is critical and is based on the polarity of the target compound.

Dried and powdered plant material is commonly subjected to extraction with organic solvents. For instance, ethanolic extracts have been successfully used to obtain fractions containing the target diterpenoid. nih.gov Following the initial extraction, a process of bioassay-guided fractionation is often employed to concentrate the compound of interest. researchgate.netnih.gov This involves partitioning the crude extract between immiscible solvents of varying polarities. An ethyl acetate (B1210297) fraction derived from an initial ethanolic extract has been shown to be enriched with grandiflorenic acid. researchgate.net

Further purification can be achieved through techniques such as silica (B1680970) gel chromatography, where the fraction is passed through a column of silica gel, and solvents of increasing polarity are used to elute the compounds. mdpi.com Recrystallization from a suitable solvent, such as cold methanol, is a final step that can yield the compound in a highly purified, crystalline form. researchgate.net

Table 1: Summary of Extraction and Fractionation Methods

| Step | Technique | Description | Example Solvent/Material | Reference |

|---|---|---|---|---|

| 1. Initial Extraction | Solvent Extraction | Extraction of the compound from dried, powdered plant material. | Ethanol, Water | mdpi.comnih.gov |

| 2. Concentration | Liquid-Liquid Partitioning (Fractionation) | Separating the crude extract into fractions based on polarity to enrich the target compound. | Ethyl Acetate, Chloroform | researchgate.netmdpi.com |

| 3. Purification | Column Chromatography | Separation of compounds in the enriched fraction based on their affinity for the stationary phase. | Silica Gel | mdpi.com |

| 4. Final Purification | Recrystallization | Further purification to obtain the compound in a crystalline form. | Methanol | researchgate.net |

Chromatographic Separation Methods

Chromatography is the cornerstone for both the purification and quantitative analysis of this compound. Different chromatographic techniques are utilized depending on the analytical goal.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the precise quantification of this compound. Reversed-phase (RP-HPLC) methods are particularly effective. A validated isocratic RP-HPLC method has been developed for the determination of the compound in the aerial parts of Wedelia paludosa. researchgate.netscielo.br This method successfully separates grandiflorenic acid from other related diterpenes, such as kaurenoic acid. researchgate.net The method's validation demonstrates good linearity, repeatability, and recovery, confirming its reliability for quantitative purposes. scielo.br

Table 2: HPLC Method Parameters for Quantification of this compound

| Parameter | Condition | Reference |

|---|---|---|

| Mode | Isocratic Reversed-Phase (RP-HPLC) | researchgate.netscielo.br |

| Stationary Phase (Column) | LiChrospher 100 RP-18 (5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile:Water (60:40) | researchgate.netscielo.br |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV at 220 nm | researchgate.netscielo.br |

| Temperature | 35°C | researchgate.net |

| Linearity (r²) | 0.9999 | scielo.br |

| Repeatability (RSD) | 1.84% | scielo.br |

Gas Chromatography (GC), especially when coupled with a Mass Spectrometry (MS) detector (GC-MS), is a powerful tool for the identification of ent-kaurane diterpenoids, including this compound. mdpi.comspectrabase.com Due to the carboxylic acid moiety, which imparts low volatility, derivatization is often necessary before GC analysis. A common derivatization technique is methylation, which converts the carboxylic acid to its more volatile methyl ester, allowing it to be analyzed by GC. nist.gov The technique is primarily used for qualitative analysis and structural characterization based on the mass spectrum of the eluted compound. mdpi.com

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis of plant extracts. arcjournals.org It is extensively used to monitor the progress of extraction and fractionation procedures and to get a preliminary profile of the constituents in a crude extract. arcjournals.orgphcogj.com For this compound and other terpenoids, silica gel plates are typically used as the stationary phase. A mobile phase consisting of a mixture of solvents, such as N-Hexane, Ethyl Acetate, and Formic Acid, allows for the separation of components based on their polarity. arcjournals.org The separated spots are visualized under UV light or by spraying with a derivatizing reagent, and the retention factor (Rf) value can be compared to that of a pure standard for tentative identification.

Spectroscopic Quantification Techniques (e.g., UV Detection in HPLC)

Quantification of this compound is most commonly performed using Ultraviolet-Visible (UV-Vis) spectroscopy, typically as an integrated detector in an HPLC system. researchgate.netscielo.br The principle of this method relies on the Beer-Lambert law, which states that the absorbance of a substance is directly proportional to its concentration. For grandiflorenic acid, the UV detector is set to a wavelength where the compound exhibits significant absorbance, such as 220 nm. researchgate.netscielo.br A calibration curve is generated by injecting standards of known concentrations and plotting their corresponding peak areas against concentration. The concentration of the compound in an unknown sample is then determined by measuring its peak area and interpolating the concentration from the linear regression of the calibration curve.

Advanced Characterization for Purity and Identity Confirmation

Following isolation and purification, a suite of advanced spectroscopic techniques is employed to unequivocally confirm the identity and purity of this compound.

Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of the molecule. The exact mass measurement helps in confirming the molecular formula, C₂₀H₂₈O₂. nih.gov Fragmentation patterns observed in the mass spectrum offer additional structural clues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for elucidating the detailed molecular structure. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are used to map out the carbon skeleton and the precise placement of protons and functional groups, confirming the kaurane (B74193) diterpene structure. researchgate.netunam.mxresearchgate.net

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray crystallography provides unambiguous proof of the three-dimensional structure and absolute stereochemistry. unam.mx

Optical Rotation: This technique measures the rotation of plane-polarized light by a chiral molecule. The specific rotation value is a characteristic physical property that helps in assigning the absolute configuration, particularly for ent-kaurane diterpenes. researchgate.net

Table 3: Spectroscopic Data for this compound

| Technique | Parameter | Observed Data | Reference |

|---|---|---|---|

| Mass Spectrometry | Molecular Formula | C₂₀H₂₈O₂ | nih.gov |

| Mass Spectrometry | Molecular Weight | 300.4 g/mol | nih.gov |

| ¹H NMR (CDCl₃) | δ 5.21 (1H) | H-11 | researchgate.net |

| δ 4.78 (1H), 4.89 (1H) | H-17 | researchgate.net | |

| δ 1.24 (3H) | H-18 | researchgate.net | |

| δ 1.02 (3H) | H-20 | researchgate.net | |

| ¹³C NMR (CDCl₃) | δ 184.2 | C-19 (COOH) | researchgate.net |

| δ 156.1 | C-16 | researchgate.net | |

| δ 114.9 | C-11 | researchgate.net | |

| δ 105.1 | C-17 | researchgate.net |

Future Research Directions and Perspectives

Elucidation of Novel Biological Activities

Initial research has established that Kaura-9(11),16-dien-18-oic acid possesses a range of biological properties, including anti-inflammatory, antibacterial, antileishmanial, and wound-healing effects nih.gov. Future investigations should aim to broaden this activity profile. Exploring its potential as an anticancer agent is a logical next step, given that many diterpenes exhibit cytotoxic effects against cancer cell lines researchgate.net. Screening against a panel of human cancer cell lines, including those for pancreatic, breast, and colon cancer, could reveal selective cytotoxic or anti-proliferative activities. The structural similarity of kaurane (B74193) diterpenes to steroids also suggests that their interaction with nuclear receptors and other key signaling pathways involved in cancer should be investigated foodandnutritionjournal.org.

Furthermore, the immunomodulatory potential of this compound beyond general anti-inflammatory action warrants deeper exploration. Studies could focus on its effects on specific immune cell populations, such as T-lymphocytes and macrophages, and their cytokine production profiles. Given the rise of antibiotic resistance, its antibacterial activity should be tested against a wider range of pathogenic bacteria, including multi-drug resistant strains.

Deeper Mechanistic Investigations at the Molecular Level

A comprehensive understanding of how this compound exerts its biological effects at the molecular level is crucial for its development as a therapeutic agent. For its established antiprotozoal activity against Trypanosoma cruzi, the causative agent of Chagas disease, studies have shown that it induces apoptosis-like cell death. This process is characterized by increased levels of reactive oxygen species (ROS), mitochondrial depolarization, and plasma membrane damage in the parasite nih.gov. The treatment also modulates the host's immune response by increasing TNF-α and decreasing IL-6 levels in infected macrophages nih.gov.

Future mechanistic studies should focus on identifying the specific molecular targets of this compound. For its anti-inflammatory effects, investigations could explore its ability to inhibit key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), or to modulate inflammatory signaling pathways such as NF-κB and MAPK. In the context of its antibacterial action, research could focus on its ability to disrupt bacterial cell membranes, inhibit essential enzymes, or interfere with bacterial communication systems like quorum sensing.

Exploration of Biosynthetic Engineering for Enhanced Production

The natural abundance of this compound in plants can be variable and insufficient for large-scale research and development. Therefore, exploring biosynthetic engineering approaches to enhance its production is a critical future direction. The biosynthesis of kaurane diterpenes in plants involves the cyclization of geranylgeranyl pyrophosphate (GGPP) by diterpene synthases.

Metabolic engineering of microbial hosts, such as Saccharomyces cerevisiae (yeast), offers a promising alternative for sustainable and scalable production. This would involve the heterologous expression of the plant genes encoding the enzymes responsible for the biosynthesis of this compound. Key steps would include identifying and cloning the specific diterpene synthase(s) from a high-yielding plant source and optimizing the metabolic flux towards GGPP production in the engineered yeast. Further engineering could involve optimizing fermentation conditions and developing efficient extraction and purification processes.

Design and Synthesis of More Potent and Selective Analogs

The chemical structure of this compound provides a versatile scaffold for the design and synthesis of novel analogs with improved potency and selectivity. Semisynthetic modifications of the parent molecule can be guided by structure-activity relationship (SAR) studies to identify the key functional groups responsible for its biological activities.

For example, derivatives of the related compound grandifloracin have been synthesized to enhance its antiproliferative activity against cancer cells. These synthetic strategies allow for late-stage diversification of the core structure, enabling the creation of a library of analogs for biological screening. Similarly, esterification of the carboxylic acid group of grandiflorenic acid with various substituted benzoic acids has been performed to generate new derivatives with potential anti-inflammatory activity. Future efforts could focus on modifying the double bonds within the kaurane skeleton or introducing different functional groups at various positions to enhance specific biological activities while minimizing potential off-target effects.

Application in Preclinical Models of Disease (non-human)

The promising in vitro biological activities of this compound need to be validated in relevant preclinical animal models of disease. Its efficacy against Trypanosoma cruzi has been demonstrated in vitro, and the next logical step is to evaluate its therapeutic potential in an in vivo model of Chagas disease nih.gov. This would involve assessing its ability to reduce parasitemia and tissue parasite burden in infected animals.

Q & A

Basic: What methods are recommended for isolating Kaura-9(11),16-dien-18-oic acid from plant extracts?

Answer:

Isolation typically involves solvent extraction followed by chromatographic techniques. For example:

- Bioassay-guided fractionation using bioautography against S. aureus to identify active fractions .

- Liquid chromatography (LC-UV) for purification, as demonstrated in the isolation of the compound from Centipeda cunninghamii and Xylopia benthamii .

- Reverse-phase HPLC to separate mixtures containing kaurenoic acid and stigmasterol, which often co-elute with this compound .

Basic: How is the structural identity of this compound confirmed?

Answer:

A combination of spectroscopic and crystallographic methods is used:

- NMR spectroscopy (¹H, ¹³C, HMBC) to assign functional groups and carbon skeleton, such as the C-18 carboxylic acid and C9-C11/C16 double bonds .

- X-ray crystallography to resolve absolute stereochemistry (e.g., 3R,4S,5S,8S,10R,13R configuration) and confirm chair/twist-boat conformations in ring systems .

- Optical rotation analysis to distinguish it from isomers; e.g., the compound exhibits [α]D²² +30.8° (MeOH), contrasting with negative values in saturated analogs .

Advanced: How does the C9-C11 double bond influence the optical rotation and bioactivity of this compound?

Answer:

The C9-C11 double bond induces conformational strain, altering ring B from a chair to a twist-boat configuration. This structural distortion:

- Reverses optical rotation : Saturated analogs (e.g., kaurenoic acid) exhibit negative rotations, while this compound shows positive values ([α]D +30.8° to +46°) .

- Modulates bioactivity : The double bond enhances antimicrobial potency by increasing membrane interaction, as shown in bioautography assays against S. aureus .

Advanced: What strategies resolve contradictions in reported bioactivity data for this compound?

Answer:

Discrepancies often arise from:

- Isomeric impurities : Co-elution with kaurenoic acid or 3S isomers (e.g., from Pseudognaphalium cheiranthifolium) can skew results. Use HPLC with chiral columns to separate enantiomers .

- Variability in plant sources : Bioactivity depends on extraction methods and plant chemotypes. Standardize protocols using LC-MS/MS metabolite profiling to ensure compound integrity .

- Assay conditions : Optimize bioassay parameters (e.g., bacterial strain, INT staining concentration) to improve reproducibility .

Advanced: What experimental designs are optimal for studying structure-activity relationships (SAR) in diterpenoid analogs?

Answer:

- Comparative synthesis : Hydrogenate double bonds (e.g., C9-C11 or C16-C17) to create analogs and compare optical rotation/bioactivity .

- Molecular docking : Map the carboxylic acid group (C-18) and hydrophobic diterpene core to bacterial targets (e.g., S. aureus membrane proteins) .

- Conformational analysis : Use solid-state NMR or X-ray crystallography to correlate ring flexibility (e.g., twist-boat vs. chair) with antimicrobial efficacy .

Basic: What are the primary challenges in quantifying this compound in complex mixtures?

Answer:

Key challenges include:

- Co-elution with structurally similar diterpenes , such as kaurenoic acid. Mitigate via high-resolution LC-MS with optimized gradients .

- Low natural abundance : Enrich extracts using solid-phase extraction (SPE) with C18 cartridges before quantification .

- Signal overlap in NMR : Use 2D NMR techniques (e.g., HSQC, HMBC) to distinguish overlapping proton signals .

Advanced: How can researchers validate the anti-inflammatory or antitumor mechanisms of this compound?

Answer:

- In vitro models : Test inhibition of pro-inflammatory cytokines (e.g., TNF-α) in macrophage cells or cytotoxicity against leukemia cell lines (e.g., HL-60) .

- Metabolomics : Profile changes in cellular pathways (e.g., arachidonic acid metabolism) via LC-MS-based untargeted analysis .

- Comparative studies : Benchmark against known diterpenoids (e.g., grandiflorenic acid) to identify unique mechanistic features .

Advanced: What computational tools aid in predicting the stability and reactivity of this compound?

Answer:

- Density Functional Theory (DFT) : Model the electronic effects of the conjugated diene system (C9-C11/C16) on acid dissociation constants (pKa) .

- Molecular dynamics (MD) simulations : Simulate membrane interactions to predict permeability and antimicrobial action .

- NMR prediction software (e.g., www.nmrdb.org ): Validate experimental spectra against theoretical data .

Basic: What are the best practices for storing and handling this compound to ensure stability?

Answer:

- Storage : Keep in anhydrous methanol or DMSO at -20°C to prevent oxidation of the diene system .

- Handling : Use inert atmospheres (N₂ or Ar) during purification to avoid degradation .

- Stability assays : Monitor decomposition via LC-UV peak area analysis over time .

Advanced: How do crystallographic data inform the synthesis of bioactive diterpenoid derivatives?

Answer:

- Hydrogen bonding patterns : The intramolecular O–H⋯O bond between 3-OH and C-18 carboxylate guides derivatization (e.g., esterification at O3) .

- Ring conformation : Twist-boat conformation in ring B suggests steric hindrance at C10; modify substituents here to enhance solubility .

- Chiral centers : Retain 4α configuration during synthesis to maintain bioactivity, as seen in grandiflorenic acid analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.